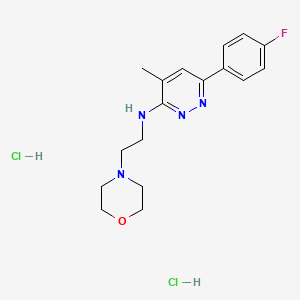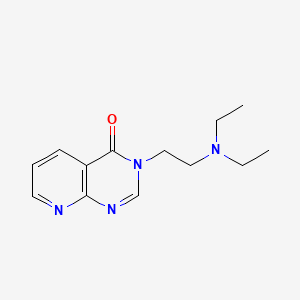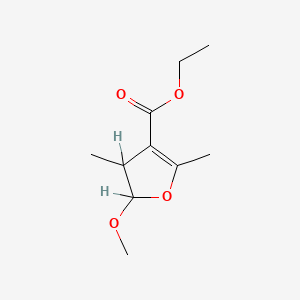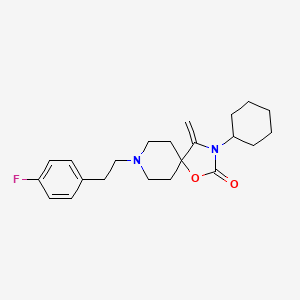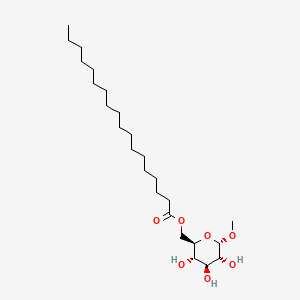![molecular formula C26H36N2O6 B12751163 2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 153965-61-8](/img/structure/B12751163.png)
2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer is a complex polymeric compoundThis polymer is known for its unique properties, including high flexibility, hydrolytic stability, and excellent weatherability, making it suitable for various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer involves a multi-step process:
Polymerization of 2-Oxepanone and 2,2-dimethyl-1,3-propanediol: This step involves the ring-opening polymerization of 2-Oxepanone in the presence of 2,2-dimethyl-1,3-propanediol.
Reaction with 1,1’-methylenebis(isocyanatobenzene): The resulting polymer is then reacted with 1,1’-methylenebis(isocyanatobenzene) to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where the polymerization occurs under controlled temperature and pressure conditions. The polymer is then extruded, cooled, and pelletized for further processing .
化学反应分析
Types of Reactions
The polymer undergoes various chemical reactions, including:
Hydrolysis: The ester linkages in the polymer can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Hydrolysis: The hydrolysis of the polymer yields 2,2-dimethyl-1,3-propanediol and 2-Oxepanone.
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids and other oxidized derivatives.
科学研究应用
2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and coatings.
Biology: Employed in the development of biodegradable polymers for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and mechanical properties.
Industry: Applied in the production of high-performance coatings, adhesives, and elastomers
作用机制
The polymer exerts its effects through the formation of urethane linkages, which provide the material with its unique mechanical properties. The molecular targets include the ester and urethane groups, which interact with various substrates and reagents. The pathways involved in the polymer’s action include hydrolysis, oxidation, and cross-linking reactions .
相似化合物的比较
Similar Compounds
Polycaprolactone: Similar in structure but lacks the urethane linkages, resulting in different mechanical properties.
Polyurethane: Contains urethane linkages but may have different diols and diisocyanates, leading to variations in properties.
Polytetrahydrofuran-ethylene adipate (PTHF-EA): Another polyester with different monomer units, offering distinct properties.
Uniqueness
The uniqueness of 2-Oxepanone, 2,2-dimethyl-1,3-propanediol, 1,1’-methylenebis(isocyanatobenzene) polymer lies in its combination of flexibility, hydrolytic stability, and weatherability, making it suitable for a wide range of applications .
属性
CAS 编号 |
153965-61-8 |
|---|---|
分子式 |
C26H36N2O6 |
分子量 |
472.6 g/mol |
IUPAC 名称 |
2,2-dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one |
InChI |
InChI=1S/C15H14N2O2.C6H10O2.C5H12O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;7-6-4-2-1-3-5-8-6;1-5(2,3-6)4-7/h1-7,9H,8,10-11H2;1-5H2;6-7H,3-4H2,1-2H3 |
InChI 键 |
YZTJEMQMFWKMAS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)CO.C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
相关CAS编号 |
153965-61-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




